molecular formula C12H9Cl2N3O2 B12341341 Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-

Cat. No.: B12341341
M. Wt: 298.12 g/mol
InChI Key: CUAVPTJTYJSDJO-UHFFFAOYSA-N
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Description

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a pyrazole ring substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-3-oxo-1H-pyrazol-5-yl]prop-2-enamide

InChI

InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-6,16H,1H2,(H,15,18)

InChI Key

CUAVPTJTYJSDJO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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